1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans-
Overview
Description
Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester (CAS Registry Number: 7371-67-7) is a chemical compound with the formula C₈H₁₂O₄. It belongs to the class of cyclobutanedicarboxylic acid esters. The molecular weight of this compound is 172.1785 g/mol . The IUPAC Standard InChI for trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester is InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 .
Scientific Research Applications
Synthesis of Biologically Active Compounds : Graziano et al. (1992) explored the thermal [2+2] cycloaddition of 1,1-dimethoxyalkenes to acetylenic esters, a process that yields functionalized 3,3-dimethoxycyclobutenes. These compounds are precursors for naturally occurring products and biologically active compounds (Graziano et al., 1992).
Solid-State Photochemistry : The study by Lahav & Schmidt (1967) delved into the solid-state photochemistry of muconic acid derivatives, including dimethyl trans,trans-muconate. They observed that these compounds undergo reactions in the solid state upon irradiation, forming vinyl-substituted cyclobutanes (Lahav & Schmidt, 1967).
Preparation and Resolution : Brune, Herbowski, and Neibecker (1996) described a process for the quantitative isomerization of 1,2-cyclobutanedicarboxylic acid to its trans form, which was then resolved to its (+) and (-) forms. This study highlights the relevance of these compounds in synthetic chemistry (Brune et al., 1996).
Application in Organic Frameworks : Thuéry (2006) reported the solvothermal synthesis of novel uranyl-organic assemblages using 1,1-cyclobutanedicarboxylic acid. These assemblages highlight the potential of cyclobutanedicarboxylic acid derivatives in the construction of complex molecular architectures (Thuéry, 2006).
Photodimerization Studies : The research by Khan et al. (2008) on the [2 + 2] photodimerization of cinnamic acid derivatives, which are related to 1,2-Cyclobutanedicarboxylic acid, demonstrates the compound's relevance in understanding organic solid-state transformations (Khan et al., 2008).
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499451 | |
Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-67-7 | |
Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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